molecular formula C19H21NO4 B273757 Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B273757
M. Wt: 327.4 g/mol
InChI Key: JLXLFCZZWZKASV-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound commonly known as MMQ. It is a heterocyclic compound that has been the subject of extensive research due to its potential applications in various fields. MMQ is a derivative of quinoline and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MMQ is not fully understood. However, it has been proposed that MMQ exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. MMQ has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that MMQ exhibits antioxidant and anti-inflammatory effects in various in vitro and in vivo models. It has also been demonstrated to induce apoptosis in cancer cells. MMQ has been found to be well-tolerated in animal studies, with no significant toxicity reported.

Advantages and Limitations for Lab Experiments

MMQ has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its limited solubility in water can make it difficult to work with in some experiments. Additionally, the mechanism of action of MMQ is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on MMQ. One potential area of investigation is the development of MMQ-based fluorescent probes for detecting metal ions in biological systems. MMQ could also be further studied for its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, the mechanism of action of MMQ could be further elucidated to better understand its effects on various biological processes.
Conclusion:
In conclusion, MMQ is a heterocyclic compound that has been the subject of extensive research due to its potential applications in various fields. It has been synthesized using various methods and has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. MMQ has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its limited solubility in water can make it challenging to work with in some experiments. There are several future directions for research on MMQ, including the development of MMQ-based fluorescent probes and further investigation of its potential use in cancer therapy.

Synthesis Methods

The synthesis of MMQ involves the condensation of 4-methoxybenzaldehyde and cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with methyl chloroformate to obtain MMQ. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

MMQ has been studied extensively for its potential applications in various fields. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. MMQ has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

Product Name

Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H21NO4/c1-11-16(19(22)24-3)17(12-7-9-13(23-2)10-8-12)18-14(20-11)5-4-6-15(18)21/h7-10,17,20H,4-6H2,1-3H3

InChI Key

JLXLFCZZWZKASV-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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